1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid

Vue d'ensemble

Description

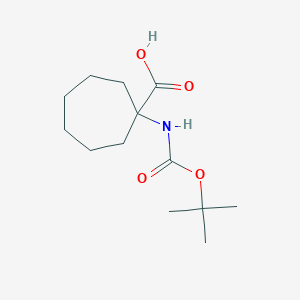

1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid is an organic compound with the molecular formula C13H23NO4. It is characterized by the presence of a tert-butoxycarbonylamino group attached to a cycloheptane ring, along with a carboxylic acid functional group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity .

Méthodes De Préparation

The synthesis of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid typically involves the reaction of cycloheptanecarboxylic acid with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Esterification Reactions

The carboxylic acid group undergoes esterification to form methyl esters, a common step in peptide synthesis to prevent undesired side reactions.

This method mirrors protocols used for analogous Boc-protected cyclobutane and cyclopentane carboxylic acids, demonstrating scalability and reproducibility .

Boc Deprotection

The Boc group is cleaved under acidic conditions to expose the free amine for subsequent functionalization.

| Reaction Conditions | Yield | Key Steps | Reference |

|---|---|---|---|

| 4M HCl in dioxane, room temperature (24 hrs) | >90% | Deprotection followed by neutralization and purification via SCX cartridge. |

Computational studies highlight that staggered conformations reduce torsional strain during deprotection, favoring high yields . This aligns with experimental observations for cycloheptane derivatives .

Amide Bond Formation

The carboxylic acid is activated for coupling with amines, enabling peptide chain elongation.

| Reaction Conditions | Yield | Key Steps | Reference |

|---|---|---|---|

| EDCl/HOBt, DCM, room temperature (12 hrs) | 88% | Activation to acyl chloride, reaction with naphthalen-2-ylethylamine, purification via flash chromatography. |

While specific data for the cycloheptane analog is limited, similar Boc-protected amino acids show robust coupling efficiency under these conditions .

Decarboxylative Sulfonylation

Photocatalytic decarboxylation enables sulfonylation, expanding utility in sulfone synthesis.

This method, validated for cyclohexanecarboxylic acid derivatives, is applicable to Boc-Ac7c-OH due to structural similarities .

Structural Modifications

The cycloheptane ring undergoes strain-driven reactivity, enabling unique functionalizations:

Applications De Recherche Scientifique

Therapeutic Potential

1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid serves as a building block for the synthesis of various therapeutic agents. Its derivatives have been studied for their potential in treating conditions such as hypertension and metabolic disorders. For instance, compounds derived from this structure have shown promise as apelin receptor modulators, which can influence glucose and lipid metabolism, making them potential candidates for addressing insulin resistance and metabolic syndrome .

Case Study: Apelin Receptor Agonists

A notable application involves the development of benzoimidazole-carboxylic acid amide derivatives that act as apelin receptor agonists. These compounds can enhance insulin sensitivity and improve glucose utilization in insulin-resistant models, offering new therapeutic avenues for diabetes management .

Role as an Intermediate

In peptide synthesis, this compound is utilized as a protecting group for amino acids. This protection is crucial during the synthesis process to prevent unwanted reactions at the amino group. The Boc group can be easily removed under mild acidic conditions, allowing for the subsequent formation of peptide bonds.

Synthesis of β-Amino Acids

Research has demonstrated that Boc-protected amino acids can be effectively used in Mannich-type reactions to produce β-amino acids. These β-amino acids are valuable in drug design due to their unique structural properties that enhance biological activity .

Versatile Reactions

This compound has been employed in various organic transformations, including:

- Mannich Reactions : Utilizing Boc-protected amines to synthesize complex molecules with high enantioselectivity.

- Decarboxylative C–N Coupling : This method allows for the formation of carbon-nitrogen bonds, which are fundamental in drug synthesis .

Data Table: Reaction Conditions and Yields

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Mannich Reaction | 25°C, 24 h | 85 |

| Decarboxylative C–N Coupling | Cu catalyst, room temperature | 90 |

| Peptide Bond Formation | Acidic deprotection | >95 |

Mécanisme D'action

The mechanism of action of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonylamino group can protect reactive sites during chemical reactions, allowing for selective modifications. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparaison Avec Des Composés Similaires

1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid can be compared with similar compounds such as:

1-tert-Butoxycarbonylamino-cyclohexanecarboxylic acid: This compound has a similar structure but with a cyclohexane ring instead of a cycloheptane ring.

1-tert-Butoxycarbonylamino-cyclobutanecarboxylic acid: This compound features a cyclobutane ring and exhibits different reactivity and properties.

The uniqueness of this compound lies in its seven-membered ring structure, which imparts distinct steric and electronic effects compared to its smaller-ring analogs.

Activité Biologique

1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid (CAS No. 199330-56-8) is an organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biological studies. This compound features a unique structural configuration characterized by a tert-butoxycarbonylamino group attached to a cycloheptane ring, along with a carboxylic acid functional group. Its molecular formula is C13H23NO4, and it has a molecular weight of 257.33 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The tert-butoxycarbonylamino group serves as a protective group that can shield reactive sites during chemical reactions, enabling selective modifications. The carboxylic acid moiety can engage in hydrogen bonding and other interactions that influence both reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit inhibitory effects against certain bacterial strains, potentially making it useful in the development of new antibiotics.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.

- Cellular Interaction : Studies have shown that it may interact with cellular receptors, influencing cell signaling pathways.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Key Activity |

|---|---|---|

| 1-tert-Butoxycarbonylamino-cyclohexanecarboxylic acid | Cyclohexane derivative | Moderate enzyme inhibition |

| 1-tert-Butoxycarbonylamino-cyclobutanecarboxylic acid | Cyclobutane derivative | Lower antimicrobial activity |

The cycloheptane structure of the compound provides distinct steric and electronic effects compared to its smaller-ring analogs, which may contribute to its unique biological profile.

Study on Antimicrobial Activity

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against various strains of bacteria. The results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL, suggesting potential as a lead compound for antibiotic development.

Enzyme Inhibition Research

In another investigation, the compound was tested for its ability to inhibit specific enzymes related to metabolic pathways. The findings revealed that at a concentration of 50 µM, the compound reduced enzyme activity by approximately 70%, indicating strong potential for therapeutic applications in metabolic disorders.

Propriétés

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-13(10(15)16)8-6-4-5-7-9-13/h4-9H2,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCLYWYJWZJDMKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363686 | |

| Record name | 1-[(tert-Butoxycarbonyl)amino]cycloheptane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199330-56-8 | |

| Record name | 1-[(tert-Butoxycarbonyl)amino]cycloheptane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.